N-(3-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including linear synthesis, cyclization, and the use of specific reagents to achieve the desired molecular structure. For example, Vinayak et al. (2014) detailed the linear synthesis of novel acetamide derivatives, characterized by spectroscopic techniques such as LCMS, IR, and NMR, highlighting the meticulous process involved in synthesizing complex molecules (Vinayak, Sudha, Lalita, & Kumar, 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives and related compounds has been elucidated using various spectroscopic and crystallographic techniques, revealing intricate details about their arrangement and conformation. Sharma et al. (2018) used elemental analyses and spectroscopic techniques to elucidate the structure of a synthesized anticancer drug, crystallizing in the orthorhombic system (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include acetylation, cyclization, and reactions with various amines, leading to a diverse array of derivatives with potential biological activity. Farouk, Ibrahim, and El-Gohary (2021) explored the chemical behavior of certain compounds toward primary and heterocyclic amines, yielding a variety of nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and hydrogen-bonding patterns, play a crucial role in their biological activities and applications. For instance, Davis and Healy (2010) described the non-planar discrete molecules of a synthesized compound, linked by intermolecular hydrogen bonds (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with silanes and the formation of heterocyclic compounds, are significant for understanding the compound's potential applications. Lazareva et al. (2017) investigated the interaction of a compound with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds (Lazareva et al., 2017).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-7-3-5-15(11-17)18-8-9-20(26)24(23-18)13-19(25)22-12-14-4-2-6-16(21)10-14/h2-11H,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUIDBRBNBEQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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